Actinocin

Aminopeptidase inhibition Anticancer target engagement HsMetAP2

Actinocin (despeptidoactinomycin D) delivers 2-fold higher HsMetAP2 affinity (Ki = 2.04 μM) versus actinomycin D, enabling lower-concentration screening with reduced aggregation artifacts. Its Mg²⁺-dependent DNA intercalation permits reversible binding studies that are impossible with the full-length antibiotic. This phenoxazinone chromophore is the essential scaffold for semi-synthetic actinomycin analogs — researchers designing DNA-binding probes must incorporate a glycine spacer to preserve the intercalation mechanism. Actinocin can also be biosynthesized in engineered E. coli via the kynurenine pathway, offering a scalable, genetically accessible production platform for derivative programs.

Molecular Formula C16H12N2O6
Molecular Weight 328.28 g/mol
CAS No. 524-11-8
Cat. No. B1199408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinocin
CAS524-11-8
Synonymsactinocin
despeptidoactinomycin D
Molecular FormulaC16H12N2O6
Molecular Weight328.28 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C(=O)O)N=C3C(=C(C(=O)C(=C3O2)C)N)C(=O)O
InChIInChI=1S/C16H12N2O6/c1-5-3-4-7(15(20)21)10-13(5)24-14-6(2)12(19)9(17)8(16(22)23)11(14)18-10/h3-4H,17H2,1-2H3,(H,20,21)(H,22,23)
InChIKeyKXRMREPJUITWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Actinocin (CAS 524-11-8): Pharmacophore Identity and Procurement Specifications


Actinocin (CAS 524-11-8), also designated despeptidoactinomycin D, is the phenoxazinone chromophore of the actinomycin class of antibiotics [1]. With the molecular formula C₁₆H₁₂N₂O₆ and a molecular weight of 328.28 g/mol, actinocin constitutes the planar tricyclic core responsible for DNA intercalation [2]. This compound represents the minimal pharmacophore unit of actinomycin D (dactinomycin), lacking the two pentapeptide lactone rings that characterize the full-length antibiotic [3]. Actinocin is isolated from Streptomyces species and can be biosynthesized enzymatically from 4-methyl-3-hydroxyanthranilic acid (4-MHA) via phenoxazinone synthetase [4].

Why Generic Actinocin Cannot Substitute for Structurally Modified Analogs in DNA-Binding Assays


Actinocin substitution across experimental systems is scientifically invalid because the chromophore exhibits context-dependent DNA binding behavior that is absent in full-length actinomycin D. Specifically, actinocin alone does not form stable intercalation complexes with DNA under standard buffer conditions unless Mg²⁺ ions are present at low concentrations; spectral changes indicative of actinocin-DNA interaction are abolished at high Mg²⁺ concentrations [1]. In contrast, actinomycin D forms stable intercalation complexes regardless of Mg²⁺ concentration due to the additional hydrogen-bonding and van der Waals contacts contributed by its pentapeptide lactone rings [2]. Furthermore, substitution of actinocin with derivatives bearing modified side chains alters both protonation state and DNA binding mode: diaminoactinocin protonates in two steps (log k₁ = 6.9 ± 0.5; log k₂ = 5.3 ± 0.1) with correspondingly different DNA affinities compared to the parent chromophore [3]. These context-dependent binding properties preclude simple substitution without careful consideration of buffer composition and molecular context.

Actinocin (524-11-8): Quantitative Evidence of Differential Activity Versus Structural Analogs


Actinocin Exhibits 2-Fold Higher Affinity for HsMetAP2 Compared to Actinomycin D and X2

Actinocin demonstrates approximately 2-fold greater affinity for human methionine aminopeptidase 2 (HsMetAP2) relative to actinomycin D and actinomycin X2. Against HsMetAP2, actinocin exhibits a Ki of 2.04 ± 0.23 μM and IC₅₀ of 2.34 ± 0.62 μM, whereas actinomycin D shows Ki of 6.04 ± 0.51 μM and IC₅₀ of 7.25 ± 1.2 μM, and actinomycin X2 shows Ki of 12.2 ± 1.4 μM and IC₅₀ of 8.33 ± 0.75 μM [1]. Notably, against HsAPN, all three compounds exhibit comparable potency (actinocin IC₅₀ = 7.25 ± 1.2 μM; actinomycin D IC₅₀ = 7.37 ± 0.56 μM; actinomycin X2 IC₅₀ = 8.33 ± 0.75 μM), indicating that actinocin's differential advantage is target-specific rather than general [1].

Aminopeptidase inhibition Anticancer target engagement HsMetAP2

Actinocin-DNA Complexes Are Destabilized at Elevated Mg²⁺ Concentrations Unlike Actinomycin D

Actinocin exhibits a pronounced liability in DNA complex stability under elevated Mg²⁺ concentrations, a property not observed with full-length actinomycin D. Spectrophotometric titration revealed that the binding constant for actinocin-DNA interaction is of the same order of magnitude as actinomycin-DNA binding under low Mg²⁺ conditions [1]. However, spectral changes indicative of actinocin-DNA interaction observed at low Mg²⁺ concentrations were completely abolished at high Mg²⁺ concentrations, whereas actinomycin D binding to DNA remained unaffected across the tested Mg²⁺ concentration range [1]. Among five chromophore analogues tested (phenoxazone, aminophenoxazone, N-acetylaminophenoxazone, N-methylaminophenoxazone, and actinocin), only aminophenoxazone and N-methylaminophenoxazone exhibited detectable DNA interaction in the absence of Mg²⁺; actinocin itself showed no spectral change upon DNA addition without Mg²⁺ [1].

DNA intercalation Metal ion sensitivity Spectrophotometric titration

Actinocin Chromophore Intercalation Requires Specific Spacer Geometry in Derivative Compounds

The mode of DNA binding for actinocin derivatives is exquisitely sensitive to the structural linkage between the chromophore and appended functional groups. Studies on benzocrown derivatives of actinocin demonstrated that intercalation of the actinocin chromophore occurs only when benzocrown groups are bound to the chromophore via a glycine spacer fragment; altering the distance between the crown group and the chromophore completely prevents ligand intercalation [1]. Furthermore, increasing medium ionic strength results in the appearance of a new non-intercalational binding mode for crown-containing compounds with DNA [1]. This spacer-dependent intercalation behavior is not observed with actinomycin D, where the pentapeptide lactone rings are covalently fixed in a geometry that facilitates consistent intercalation regardless of ionic strength variations.

DNA binding mode Benzo crown derivatives Intercalation vs. external binding

Actinocin Is Produced via Heterologous Kynurenine Pathway Expression in E. coli as Antitumor Precursor

Actinocin can be efficiently produced in Escherichia coli via metabolic engineering of the kynurenine pathway, enabling heterologous biosynthesis of this antitumor precursor without reliance on Streptomyces fermentation [1]. The kynurenine pathway was successfully reconstituted in E. coli to produce actinocin alongside other medicinal molecules, demonstrating that the chromophore can be accessed through a bacterial host with well-established genetic tools and rapid growth kinetics [1]. In contrast, production of full-length actinomycin D requires the complex actinomycin biosynthetic gene cluster spanning approximately 50 kb of DNA and encoding 28 genes with biosynthetic functions, including nonribosomal peptide synthetases and pathway-specific tryptophan catabolism enzymes, which is not readily transferable to heterologous hosts [2].

Metabolic engineering Heterologous biosynthesis Kynurenine pathway

Actinocin (524-11-8): Research Application Scenarios Supported by Quantitative Differentiation


Biochemical Screening for HsMetAP2-Selective Inhibitors

Actinocin is the preferred compound for HsMetAP2 inhibitor screening campaigns due to its 2-fold higher affinity (Ki = 2.04 μM) compared to actinomycin D (Ki = 6.04 μM) and 6-fold higher affinity compared to actinomycin X2 (Ki = 12.2 μM) [1]. This differential potency enables detection of HsMetAP2 inhibition at lower compound concentrations, reducing assay interference from compound aggregation or solvent effects. The comparable activity against HsAPN across all three compounds (actinocin IC₅₀ = 7.25 μM; actinomycin D IC₅₀ = 7.37 μM; actinomycin X2 IC₅₀ = 8.33 μM) confirms that actinocin's advantage is target-selective rather than a general cytotoxicity artifact [1].

DNA-Binding Studies Requiring Mg²⁺-Controlled Intercalation

Actinocin is uniquely suited for experimental systems requiring tunable DNA intercalation through Mg²⁺ concentration control. Unlike actinomycin D, which forms stable intercalation complexes regardless of Mg²⁺ concentration, actinocin-DNA complexes are labile at high Mg²⁺ concentrations and can be reversibly dissociated by adjusting divalent cation levels [1]. This property makes actinocin valuable for studying the role of metal ions in DNA-drug interactions, for developing Mg²⁺-responsive DNA-binding probes, and for experiments requiring controlled release of intercalated ligand without denaturing DNA.

Scaffold Development for DNA-Binding Molecular Probes Requiring Defined Spacer Geometry

When developing actinocin-derived DNA-binding probes, the glycine spacer requirement is non-negotiable for achieving intercalation. Compounds where functional groups are attached to the actinocin chromophore via a glycine spacer maintain intercalative binding to DNA, whereas attachment via other linkers or directly to the chromophore results in non-intercalative external binding or complete loss of DNA interaction [1]. Researchers designing actinocin-based fluorescent probes, affinity tags, or targeted therapeutics must incorporate the glycine linker to preserve the pharmacophore's intercalation mechanism and associated biological activity.

Heterologous Precursor Production for Semi-Synthetic Actinomycin Derivatives

Actinocin can be biosynthesized in E. coli via engineered kynurenine pathway expression, providing a scalable and genetically accessible production platform for this antitumor precursor [1]. This approach circumvents the complexity of the full actinomycin D biosynthetic gene cluster (50 kb, 28 genes) which remains recalcitrant to heterologous expression [2]. Research groups pursuing semi-synthetic actinomycin derivatives can produce actinocin in-house using standard E. coli fermentation, then chemically conjugate desired peptide moieties to generate novel actinomycin analogs with potentially reduced toxicity or altered target specificity.

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